(2alpha,6alpha,11R*)-3-Benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
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Overview
Description
(2alpha,6alpha,11R*)-3-Benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol is a complex organic compound with the molecular formula C14H19NO. This compound is known for its unique structural features, which include a hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin ring system. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2alpha,6alpha,11R*)-3-Benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol involves multiple steps, including the formation of the benzazocin ring system and the introduction of the benzyl and hydroxyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2alpha,6alpha,11R*)-3-Benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted benzazocins
Scientific Research Applications
(2alpha,6alpha,11R*)-3-Benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of cellular processes and molecular interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2alpha,6alpha,11R*)-3-Benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2alpha,6alpha,11R)-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol*
- lactic acid, compound with (2alpha,6alpha,11R)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(3-methylbut-2-enyl)-2,6-methano-3-benzazocin-8-ol*
Uniqueness
What sets (2alpha,6alpha,11R*)-3-Benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol apart from similar compounds is its specific structural features and the presence of the benzyl and hydroxyl groups
Properties
CAS No. |
58072-89-2 |
---|---|
Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(1S,9S)-10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C21H25NO/c1-15-20-12-17-8-9-18(23)13-19(17)21(15,2)10-11-22(20)14-16-6-4-3-5-7-16/h3-9,13,15,20,23H,10-12,14H2,1-2H3/t15?,20-,21-/m0/s1 |
InChI Key |
RPMPAQXGZYLEST-LBTAZEDMSA-N |
Isomeric SMILES |
CC1[C@@H]2CC3=C([C@]1(CCN2CC4=CC=CC=C4)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC4=CC=CC=C4)C)C=C(C=C3)O |
Origin of Product |
United States |
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